molecular formula C12H13N3 B133611 2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro- CAS No. 143262-54-8

2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-

Cat. No. B133611
M. Wt: 199.25 g/mol
InChI Key: XNFOQALYCRDBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro- is a heterocyclic compound that has been the subject of much research in recent years. This compound has a unique structure and has shown promise in a number of different scientific applications. In

Mechanism Of Action

The mechanism of action of 2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro- is not yet fully understood. However, it is believed that this compound may work by inhibiting certain enzymes or signaling pathways in the body.

Biochemical And Physiological Effects

Studies have shown that 2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro- has a number of biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines in the body. Additionally, this compound has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro- in lab experiments is that it is readily available and relatively easy to synthesize. Additionally, this compound has been shown to have a number of different scientific research applications. However, one limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood.

Future Directions

There are a number of different future directions that could be explored with regards to 2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-. One area of research that could be explored is the development of new drugs based on this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound. Finally, studies could be conducted to explore the potential use of this compound in the treatment of other diseases.

Synthesis Methods

The synthesis of 2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro- can be achieved through a number of different methods. One common method involves the reaction of 2-aminobenzimidazole with cyclohexanone in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the desired compound with a yield of approximately 50%.

Scientific Research Applications

2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro- has been shown to have a number of different scientific research applications. One area of research where this compound has shown promise is in the development of new drugs for the treatment of various diseases. For example, this compound has been shown to have anti-inflammatory and anti-cancer properties.

properties

CAS RN

143262-54-8

Product Name

2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2,9,11-triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraene

InChI

InChI=1S/C12H13N3/c1-2-4-11-10(3-1)14-12-13-8-5-6-9(7-8)15(11)12/h1-4,8-9H,5-7H2,(H,13,14)

InChI Key

XNFOQALYCRDBLT-UHFFFAOYSA-N

Isomeric SMILES

C1CC2CC1N=C3N2C4=CC=CC=C4N3

SMILES

C1CC2CC1NC3=NC4=CC=CC=C4N23

Canonical SMILES

C1CC2CC1NC3=NC4=CC=CC=C4N23

synonyms

2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI)

Origin of Product

United States

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